Oxcarbazepine alcohol sulfate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
773032-57-8 |
|---|---|
Molecular Formula |
C15H14N2O5S |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl) hydrogen sulfate |
InChI |
InChI=1S/C15H14N2O5S/c16-15(18)17-12-7-3-1-5-10(12)9-14(22-23(19,20)21)11-6-2-4-8-13(11)17/h1-8,14H,9H2,(H2,16,18)(H,19,20,21) |
InChI Key |
DQCMJSSQBFEDHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OS(=O)(=O)O |
Origin of Product |
United States |
Chemical Aspects and Metabolic Formation of Oxcarbazepine Sulfate Metabolite
Putative Chemical Structure and Isomeric Considerations of Sulfate (B86663) Conjugates
Oxcarbazepine (B1677851) is rapidly and almost completely metabolized by cytosolic aldo-keto reductases to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine (B1675244). researchgate.netwikipedia.orgdrugs.comnih.govfrontiersin.org This reduction of the prochiral keto group on the oxcarbazepine molecule creates a new chiral center at the C10 position. Consequently, MHD exists as a racemic mixture of two stereoisomers: (S)-(+)-licarbazepine and (R)-(-)-licarbazepine. wikipedia.org In plasma, the formation is stereoselective, favoring the S-enantiomer. nih.gov
The sulfated metabolite, referred to as Oxcarbazepine alcohol sulfate, is formed by the conjugation of a sulfate group to the hydroxyl group of MHD. Its systematic chemical name is 5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10-(sulfooxy)-. fda.gov.phnih.gov The molecular formula for this compound is C15H14N2O5S. fda.gov.phnih.gov Given that the precursor MHD is a racemate, this compound also exists as a mixture of stereoisomers. fda.gov.phnih.gov
Table 1: Chemical Identification of this compound
| Identifier | Value | Source(s) |
|---|---|---|
| Systematic Name | 5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10-(sulfooxy)- | fda.gov.phnih.gov |
| Common Name | This compound | fda.gov.phnih.gov |
| Molecular Formula | C15H14N2O5S | fda.gov.phnih.gov |
| Stereochemistry | Racemic | fda.gov.phnih.gov |
Enzymatic Pathways of Sulfation
Sulfation is a critical phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. hres.camdpi.com This process generally increases the water solubility of compounds, facilitating their excretion. hres.ca
The specific human cytosolic sulfotransferase (SULT) isoenzymes responsible for the sulfation of the monohydroxy metabolite (MHD) of oxcarbazepine have not been definitively identified in the reviewed scientific literature. While the human SULT superfamily is known to metabolize a wide array of drugs and endogenous compounds, with major isoforms including SULT1A1, SULT1E1, and SULT2A1, their specific activity towards MHD is not well-documented. hres.canih.govmdpi.com In vitro studies using fresh human hepatocytes to investigate the related compound eslicarbazepine (B1671253) (the S-enantiomer of MHD) did not show significant induction of enzymes involved in the sulfation of the general SULT substrate 7-hydroxy-coumarin, suggesting major SULT pathways may not be induced by the metabolite. nih.govhres.ca
The primary substrate for phase II conjugation reactions, including sulfation, is the 10-monohydroxy metabolite (MHD) of oxcarbazepine. nih.govnih.gov The metabolic conversion of oxcarbazepine to MHD is rapid and extensive, making MHD the main circulating active compound and the principal substrate available for further conjugation. drugs.comfrontiersin.org The chemical name "this compound" further specifies that the sulfation occurs at the alcohol (hydroxyl) group of the metabolite. However, some in vivo studies have detected minor amounts of a sulfate conjugate of the parent oxcarbazepine drug in urine, suggesting that direct sulfation of oxcarbazepine, while a much less significant pathway, may also occur. nih.gov
Identification of Relevant Sulfotransferases
In Vitro and In Vivo Metabolic Formation Studies
The formation of sulfated metabolites of oxcarbazepine has been confirmed through both in vitro and in vivo investigations.
In Vivo Studies: Human metabolic studies have identified sulfate conjugates in the urine following oral administration of oxcarbazepine. One study reported that unchanged oxcarbazepine along with its sulfate and glucuronide conjugates accounted for approximately 13% of the metabolites excreted in urine. nih.gov This confirms that sulfation is a recognized, albeit minor, pathway for oxcarbazepine elimination in humans, subordinate to the glucuronidation of MHD which accounts for a much larger fraction of the dose. nih.gov
Table 2: Summary of Metabolic Formation Findings
| Study Type | Key Findings | Source(s) |
|---|---|---|
| In Vivo (Human) | Sulfate conjugates of oxcarbazepine/MHD are excreted in urine. | nih.gov |
| Unchanged oxcarbazepine and its sulfate/glucuronide conjugates constitute ~13% of urinary metabolites. | nih.gov | |
| In Vitro (Rat Liver Microsomes) | Oxcarbazepine is metabolized to MHD and an unknown metabolite. | nih.govnih.gov |
| This metabolism can lead to covalent binding to DNA. | nih.gov | |
| In Vitro (Human Liver Microsomes) | Oxcarbazepine and MHD are inhibitors of CYP2C19. | fda.gov.phaesnet.org |
| In Vitro (Human Hepatocytes) | Oxcarbazepine and MHD are weak inducers of CYP3A4 and UDP-glucuronyl transferase. | fda.gov.phnovartis.com |
| Bioanalytical Observation | A phase II metabolite can interfere with the quantification of oxcarbazepine. | fda.gov.ph |
Analytical Methodologies for Characterizing Oxcarbazepine Sulfate Metabolite
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the separation of oxcarbazepine (B1677851) and its metabolites from complex biological samples prior to their detection and quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of oxcarbazepine and its metabolites. rroij.comsrce.hr Reversed-phase HPLC methods are particularly common. For instance, a stability-indicating HPLC method utilized an isocratic mobile phase of acetonitrile (B52724) and water (50:50, v/v) on a Hiber C18 column, achieving separation with detection at 256 nm. researchgate.net The retention time for oxcarbazepine in this method was approximately 4.0 minutes. researchgate.net Another method used an octylsilyl silica (B1680970) gel C18 column with a mobile phase containing a buffer at pH 6.5 and 25% acetonitrile, with detection at 215 nm. rroij.com These HPLC methods are valued for their robustness and ability to separate the parent drug from its degradation products and metabolites. rroij.comresearchgate.net
HPLC Method Parameters for Oxcarbazepine Analysis
| Parameter | Method 1 researchgate.net | Method 2 rroij.com |
|---|---|---|
| Column | Hiber C18 (250 mm × 4.6 mm, 5 µm) | Octylsilyl silica gel C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Buffer (pH 6.5):Acetonitrile (75:25, v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection (UV) | 256 nm | 215 nm |
| Retention Time (Oxcarbazepine) | ~4.0 min | Not Specified |
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Ultra-Performance Liquid Chromatography (UPLC), a derivative of HPLC, utilizes smaller particle-sized columns to achieve higher resolution, speed, and sensitivity. UPLC is often coupled with tandem mass spectrometry (MS/MS) for the simultaneous quantification of oxcarbazepine and its active metabolite, MHD. researchgate.net One such UPLC-MS/MS method allows for the analysis of multiple antiepileptic drugs, including oxcarbazepine and MHD, in a single 6-minute run. researchgate.net These methods are highly valued in therapeutic drug monitoring for their rapid and specific results. researchgate.net
Microemulsion Electrokinetic Chromatography (MEEKC) Strategies
Microemulsion Electrokinetic Chromatography (MEEKC) is a capillary electrophoresis technique that uses a microemulsion as the separation medium. This method has been successfully applied to the separation of oxcarbazepine from its key metabolites, including the 10-hydroxycarbamazepine (MHD) and 10,11-dihydro-10,11-dihydroxycarbamazepine. researchgate.netresearchgate.net MEEKC offers a high separation efficiency for neutral and charged analytes alike, making it a suitable technique for complex mixtures of drugs and metabolites. researchgate.net One study achieved baseline separation of oxcarbazepine and its metabolites in under 13 minutes. researchgate.net
Capillary Electrophoresis (CE) Approaches
Capillary Electrophoresis (CE) provides a rapid and efficient means of separating charged molecules. CE methods have been developed and validated for the determination of oxcarbazepine in pharmaceutical formulations. jpccr.eujpccr.eu A typical CE method employs a fused silica capillary and a phosphate (B84403) buffer (e.g., 0.067 M, pH 7.10) with detection via UV absorptiometry at around 210 nm. jpccr.eujpccr.eu Chiral CE methods have also been developed to separate the enantiomers of licarbazepine (B1675244) (MHD) following biotransformation studies. researchgate.net These chiral separations can be achieved using cyclodextrins as chiral selectors in the running electrolyte. researchgate.net
Capillary Electrophoresis Parameters for Oxcarbazepine Analysis
| Parameter | Value jpccr.eujpccr.eu |
|---|---|
| Capillary | Fused silica (80 cm effective length, 75 µm I.D.) |
| Buffer | 0.067 M Phosphate buffer (pH 7.10) |
| Applied Voltage | 30 kV |
| Temperature | 30°C |
| Detection (UV) | 210 nm |
| Migration Time (Oxcarbazepine) | ~6 min |
Mass Spectrometry (MS) Characterization
Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the definitive identification and sensitive quantification of drug metabolites.
LC-MS/MS for Structural Elucidation and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold standard for the bioanalysis of oxcarbazepine and its metabolites due to its high sensitivity and specificity. oup.commdpi.com These methods can simultaneously determine oxcarbazepine and MHD in biological matrices like human plasma. oup.com A common procedure involves protein precipitation followed by chromatographic separation on a C18 column and detection by MS/MS. oup.comnih.gov Detection is typically performed using electrospray ionization (ESI) in the positive ion mode, monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM). oup.commdpi.com For example, the transition m/z 253.1 → 180.2 is often monitored for oxcarbazepine, while m/z 255.1 → 192.2 is used for its active metabolite, MHD. oup.comcolab.ws The use of stable isotope-labeled internal standards, such as oxcarbazepine-d4 or MHD-¹³C₆, ensures high accuracy and precision. nih.govmdpi.com LC-MS/MS methods have achieved lower limits of quantification (LLOQ) in the range of 20-25 ng/mL for oxcarbazepine and 0.5-1 µg/mL for MHD in human plasma or serum. oup.commdpi.com
LC-MS/MS Parameters for Oxcarbazepine and MHD Quantification
| Parameter | Value oup.com |
|---|---|
| Chromatography | Synergi Hydro-RP column (2.0 mm × 50 mm, 4 µm) |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Monitored Transition (Oxcarbazepine) | m/z 253.1 → 180.2 |
| Monitored Transition (MHD) | m/z 255.1 → 192.2 |
| Internal Standard Transition (Oxcarbazepine-d4) | m/z 257.2 → 184.2 |
| LLOQ (Oxcarbazepine in plasma) | 20 ng/mL |
| LLOQ (MHD in plasma) | 100 ng/mL |
Investigation of In-Source Conversion Phenomena
During the bioanalysis of oxcarbazepine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a significant analytical challenge arises from the in-source conversion of its metabolites. Specifically, the phase II oxcarbazepine alcohol sulfate (B86663) metabolite can undergo in-source, collision-induced dissociation, converting back to its parent drug, the active monohydroxy derivative (MHD), also known as licarbazepine. nih.govtandfonline.comresearchgate.net This conversion occurs within the mass spectrometer's ion source and can lead to an overestimation of the MHD concentration, thereby compromising the accuracy of the analytical method. nih.govtandfonline.com
Research has shown that this phenomenon is not uncommon for sulfate and glucuronide conjugates, which can be thermally labile. tandfonline.comresearchgate.net In the case of oxcarbazepine, studies investigating chromatographic anomalies during a bioequivalence study revealed that a co-eluting sulfate metabolite was impacting the quantification of the parent drug. nih.gov The presence of this metabolite, even at what were presumed to be low concentrations, was found to be significant enough to potentially compromise the selectivity of the assay for the parent drug due to this in-source conversion. tandfonline.com The conversion of the sulfate metabolite makes it difficult to accurately determine the true concentration of the active MHD in study samples.
Another similar conversion has been observed in gas chromatography/mass spectrometry (GC/MS) analysis, where the active metabolite MHD breaks down in the high-temperature injector port to form carbamazepine, leading to potential false-positive results for carbamazepine. faa.gov While this occurs with a different analytical technique, it highlights the inherent instability of oxcarbazepine's metabolites under certain analytical conditions. This instability underscores the necessity for careful optimization and characterization of analytical methods.
Strategies for Mitigating Analytical Interference
To ensure accurate quantification, several strategies have been developed to mitigate the analytical interference caused by the in-source conversion of oxcarbazepine alcohol sulfate.
Chromatographic Separation: The most effective strategy is to achieve complete chromatographic separation of the sulfate metabolite from its parent drug, MHD. tandfonline.com If the two compounds elute at different times, the in-source conversion of the sulfate will not interfere with the measurement of the MHD peak. This requires careful method development, including the selection of the appropriate column and mobile phase to achieve adequate resolution. jyoungpharm.orgpharmacophorejournal.com
Optimization of Mass Spectrometer Source Conditions: The extent of in-source conversion can be highly dependent on the settings of the ion source, such as temperature and voltages. tandfonline.com Lowering the source temperature or optimizing the cone voltage can reduce the energy transferred to the ions, thereby minimizing the dissociation of the labile sulfate metabolite. faa.gov However, this must be balanced with maintaining adequate ionization efficiency for the analyte of interest.
Use of Milder Ionization Techniques: While electrospray ionization (ESI) is commonly used, exploring alternative or softer ionization methods could reduce the internal energy of the metabolite ions, thus preventing their fragmentation. Atmospheric pressure chemical ionization (APCI) has also been used, but it too can cause conversion of certain metabolites. researchgate.net
Dilution and Reanalysis: In cases where interference is suspected, a step-by-step dilution of the sample can help evaluate the impact. xjtu.edu.cn Signal interference between drugs and metabolites can sometimes lead to non-linear relationships between analyte response and concentration. xjtu.edu.cn
By implementing these strategies, laboratories can minimize or eliminate the interference from the sulfate metabolite, leading to more reliable and accurate bioanalytical data.
Method Validation and Reproducibility in Metabolite Analysis
Validating an analytical method is crucial to ensure its performance is reliable and reproducible for its intended purpose. For oxcarbazepine and its alcohol sulfate metabolite, validation must specifically address the potential for interference and instability.
Specificity and Selectivity in the Presence of Parent Drug
Specificity and selectivity are paramount in the validation of a bioanalytical method. The method must be able to unequivocally differentiate and quantify the analyte of interest—in this case, this compound—in the presence of other components, especially the parent drug (Oxcarbazepine) and its primary active metabolite (MHD). jyoungpharm.orgscielo.br
The key challenge, as detailed previously, is the in-source conversion of the sulfate metabolite to MHD. nih.govtandfonline.com A selective method must demonstrate that the signal measured for MHD is not artificially inflated by this conversion. This is typically achieved by:
Chromatographic Resolution: Developing a high-performance liquid chromatography (HPLC) method that provides baseline separation between oxcarbazepine, MHD, and the this compound metabolite. jyoungpharm.orgpharmacophorejournal.com Validation runs should include samples spiked with high concentrations of the sulfate metabolite to confirm it does not contribute to the peak area of MHD.
Matrix Effect Evaluation: Assessing the effect of the biological matrix (e.g., plasma) on the ionization of both the analyte and the parent drug to ensure that selectivity is maintained in real samples. akjournals.com
The following table presents typical parameters for an HPLC method designed to separate oxcarbazepine and its metabolites, ensuring specificity.
| Parameter | Value |
| Column | Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.005 M KH2PO4: Methanol: Acetonitrile (70:05:25 v/v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 215 nm |
| Retention Time (Oxcarbazepine) | ~6.99 min |
This table is a representative example based on published methods for the parent drug and illustrates the type of chromatographic conditions that would be optimized for metabolite separation. jyoungpharm.orgrroij.com
Impact on Incurred Sample Reanalysis (ISR) Evaluations
Incurred sample reanalysis (ISR) is a regulatory requirement to confirm the reproducibility of a bioanalytical method using study samples. nih.govresearchgate.net It involves re-analyzing a subset of samples from a study at a later time and comparing the results to the initial values. The instability of the this compound metabolite can have a significant impact on ISR evaluations.
If the sulfate metabolite degrades or converts to MHD during sample storage, extraction, or in the time between the initial analysis and the reanalysis, it can lead to ISR failure. nih.govresearchgate.net For instance, even if the initial analysis was accurate due to effective mitigation of in-source conversion, subsequent degradation of the metabolite in the stored sample would lead to different measured concentrations upon reanalysis.
Metabolic Disposition and Elimination Kinetics of Oxcarbazepine Sulfate Metabolite
Contribution to Overall Drug Elimination Pathways
The elimination of oxcarbazepine (B1677851) is nearly complete, with over 95% of an administered dose being excreted, primarily in the urine. drugbank.comnih.gov Fecal excretion accounts for a very small portion, typically less than 4% of the dose. drugbank.comnih.gov The metabolic cascade is extensive, and the parent drug, oxcarbazepine, represents less than 1% of the material found in urine. drugbank.com
The primary metabolic route involves the rapid reduction of oxcarbazepine to its active metabolite, MHD, by cytosolic enzymes in the liver. drugbank.commsdmanuals.com This metabolite is central to the drug's therapeutic effects and its subsequent elimination. The major elimination pathway for MHD is conjugation with glucuronic acid, forming MHD-glucuronides, which account for approximately 49% of the dose excreted in urine. drugbank.comfda.gov A significant amount of MHD is also excreted unchanged, constituting about 27% of the urinary metabolites. drugbank.comfda.gov
Table 1: Urinary Excretion of Oxcarbazepine and its Metabolites
| Metabolite/Compound | Percentage of Dose in Urine | Reference |
| MHD Glucuronides | 49% | drugbank.com |
| Unchanged MHD | 27% | drugbank.com |
| Oxcarbazepine Conjugates (Sulfate and Glucuronide) | 13% | drugbank.comnih.gov |
| Inactive DHD Metabolites | 3% | drugbank.com |
| Unchanged Oxcarbazepine | <1% | drugbank.com |
Renal Excretion Mechanisms of Conjugated Metabolites
The kidneys are the primary route for the excretion of oxcarbazepine metabolites. drugbank.comfda.gov Conjugated metabolites, such as glucuronide and sulfate (B86663) conjugates, are typically hydrophilic and are eliminated from the body through renal processes. frontiersin.org These processes include glomerular filtration and active tubular secretion. msdmanuals.com
Sulfate conjugates are polar, anionic molecules that, once formed, are generally readily excreted in the urine. msdmanuals.comnih.gov The elimination of drug conjugates by the kidney is often facilitated by specific transporter proteins located in the proximal tubules. frontiersin.org Organic anion transporters (OATs), such as OAT1 and OAT3, are located on the basolateral membrane of renal proximal tubule cells and are responsible for the uptake of anionic drugs and metabolites from the blood into the cells. asm.orgmdpi.com
Once inside the tubular cells, efflux transporters on the apical membrane, such as Multidrug Resistance-Associated Proteins (MRPs), specifically MRP2 and MRP4, and the Breast Cancer Resistance Protein (BCRP), mediate the secretion of these conjugates into the urine. frontiersin.org While specific studies on the transporters involved in the renal excretion of oxcarbazepine alcohol sulfate are not available, it is mechanistically plausible that its elimination follows this general pathway for anionic drug conjugates. The anion secretory system in the kidneys is a major route for metabolites conjugated with sulfate or glucuronic acid. msdmanuals.com Impaired renal function can lead to the accumulation of these conjugated metabolites, as seen with other drugs where renal clearance of sulfate and glucuronide conjugates was significantly reduced in patients with severe renal impairment. asm.org
Biliary Excretion and Enterohepatic Recirculation of Sulfate Conjugates
In addition to renal excretion, biliary excretion into the feces provides an alternative elimination route for some drugs and their metabolites. tandfonline.com The physicochemical properties of a metabolite, particularly its molecular weight and polarity, influence the extent of its biliary excretion. tandfonline.comnumberanalytics.com For rats, a molecular weight threshold of around 325 Da is generally required for significant biliary excretion. tandfonline.com Conjugation with sulfate increases a molecule's molecular weight by 80 daltons, which can facilitate its excretion into bile. tandfonline.com
Efflux transporters in the canalicular membrane of hepatocytes, such as MRP2 and BCRP, are crucial for transporting sulfate and glucuronide conjugates from the liver into the bile. frontiersin.orgnumberanalytics.comresearchgate.net Studies in animal models have shown that Bcrp plays a significant role in the biliary excretion of sulfate metabolites. researchgate.net
Once excreted into the intestine via bile, drug conjugates can undergo enterohepatic recirculation. numberanalytics.com This process involves the hydrolysis of the conjugate back to its parent compound by intestinal bacteria, followed by reabsorption of the parent compound into the bloodstream. nih.gov This can prolong the drug's presence and pharmacological effect in the body. numberanalytics.com While sulfate conjugates can be substrates for this process, their removal is often efficiently handled by biliary excretion. nih.gov Specific data on the biliary excretion or enterohepatic recirculation of this compound is not documented, and given that fecal excretion of all oxcarbazepine-related material is very low (less than 4%), it is unlikely to be a significant pathway. drugbank.comnih.gov
Theoretical and Computational Investigations of Oxcarbazepine Sulfate Metabolite
Molecular Dynamics Simulations of Sulfation Processes
Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic interactions between a substrate, such as the alcohol metabolite of oxcarbazepine (B1677851), and the enzymes responsible for sulfation, primarily the cytosolic sulfotransferases (SULTs). researchgate.net These simulations can model the binding of the metabolite to the active site of a SULT enzyme and the subsequent catalytic process at an atomic level. mdpi.com
Key Research Findings from MD Simulations in Drug Metabolism:
Binding Affinity and Orientation: MD simulations can predict the preferred binding mode of a drug metabolite within the enzyme's active site. The stability of this binding is crucial for efficient catalysis.
Conformational Changes: Both the enzyme and the substrate can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often essential for bringing the reacting groups into the correct proximity and orientation for the sulfation reaction to occur.
Solvent Effects: The role of water molecules in the active site can be explicitly modeled, providing insights into their influence on the binding and catalytic mechanism.
A hypothetical MD simulation study of oxcarbazepine alcohol sulfation would involve the following steps:
System Setup: Building a model of the SULT enzyme (e.g., SULT1A1 or SULT2A1) with the oxcarbazepine alcohol metabolite docked into its active site. researchgate.net This system would be solvated in a water box with appropriate ions to mimic physiological conditions.
Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to observe stable binding and any significant conformational changes.
Analysis: Analyzing the trajectory to determine key interactions, binding free energies, and the dynamic behavior of the system.
While a specific MD simulation for oxcarbazepine alcohol sulfate (B86663) is not found, studies on other drugs demonstrate the utility of this approach. For instance, MD simulations have been used to investigate the coating of silver nanoparticles with oxcarbazepine, revealing interaction potentials and binding mechanisms. nih.gov
Table 1: Hypothetical MD Simulation Parameters for Oxcarbazepine Alcohol Sulfation
| Parameter | Value/Description |
| Enzyme | Human Sulfotransferase (e.g., SULT1A1) |
| Substrate | 10-hydroxycarbazepine (oxcarbazepine alcohol metabolite) |
| Force Field | AMBER, CHARMM, or GROMOS |
| Water Model | TIP3P or SPC/E |
| Simulation Time | 100 ns - 1 µs |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 310 K (37 °C) |
| Pressure | 1 atm |
This table represents a typical setup for such a simulation and is for illustrative purposes.
Quantum Chemical Analysis of Conjugate Stability and Reactivity
Quantum chemical (QC) methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. biomedres.us In the context of the oxcarbazepine alcohol sulfate metabolite, QC calculations can provide valuable data that is often difficult to obtain experimentally. researchgate.net
Applications of QC in Metabolite Analysis:
Geometric Optimization: Determining the most stable three-dimensional structure of the this compound conjugate.
Reaction Energetics: Calculating the energy changes (enthalpy and Gibbs free energy) associated with the sulfation reaction. A negative Gibbs free energy would indicate a spontaneous and favorable reaction. biomedres.us
Electronic Properties: Analyzing the distribution of electron density in the molecule, which can reveal information about its reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important for predicting how the molecule will interact with other species. researchgate.net
Spectroscopic Properties: Predicting spectroscopic data, such as NMR chemical shifts, which can aid in the experimental identification and characterization of the metabolite. researchgate.net
A comparative study of paracetamol and its metabolites using DFT showed that sulfate and glucuronide conjugation were energetically favorable. biomedres.us Similar calculations for this compound would shed light on its intrinsic stability and the likelihood of its formation compared to other metabolic pathways, such as glucuronidation. mdpi.com
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Property | Predicted Value/Observation | Significance |
| Formation Enthalpy (ΔHf) | Negative value | Indicates an energetically favorable formation process. |
| Gibbs Free Energy of Formation (ΔGf) | Negative value | Suggests the sulfation reaction is spontaneous. biomedres.us |
| HOMO-LUMO Energy Gap | Moderate to large | A larger gap generally implies higher kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the sulfate group | Indicates regions susceptible to electrophilic attack. |
This table is illustrative and based on general principles of conjugate metabolism.
In Silico Prediction of Sulfation Sites and Metabolic Transformations
In silico tools and predictive models play a crucial role in modern drug discovery and development by forecasting the metabolic fate of new chemical entities. cam.ac.ukscispace.com These computational methods can identify potential sites of metabolism on a molecule and predict the resulting metabolites. cam.ac.uk
Methods for In Silico Metabolism Prediction:
Expert Systems: These are knowledge-based systems that use a set of rules derived from known metabolic reactions to predict the metabolism of a new compound.
Machine Learning Models: These models are trained on large datasets of known metabolic transformations and can learn to recognize the structural features that make a molecule susceptible to a particular type of metabolism.
Structure-Based Models: These methods use the three-dimensional structures of metabolic enzymes to dock potential substrates and predict whether a reaction is likely to occur.
For oxcarbazepine, which is rapidly metabolized to its active 10-hydroxy derivative (licarbazepine), in silico models would primarily focus on the subsequent metabolism of this alcohol metabolite. mdpi.comnih.gov The primary site for conjugation is the hydroxyl group. Predictive software would likely identify this position as a prime candidate for both sulfation and glucuronidation. mdpi.com
The use of in silico tools to predict the toxicity and metabolic pathways of various chemical compounds, including those with alcohol functionalities, is a well-established practice. nih.govnih.gov
Table 3: Example of In Silico Prediction Output for Oxcarbazepine Alcohol Metabolite
| Prediction Tool | Predicted Metabolic Reaction | Target Site | Confidence Score |
| MetabolitePredictor (Hypothetical) | Sulfation | 10-hydroxyl group | High |
| MetabolitePredictor (Hypothetical) | Glucuronidation | 10-hydroxyl group | Very High |
| CYP-MetabPred (Hypothetical) | Oxidation | Aromatic ring | Low |
This table is a hypothetical representation of what a predictive tool might output, highlighting that multiple metabolic pathways are often predicted with varying degrees of confidence.
The integration of these computational approaches—MD simulations, quantum chemistry, and in silico prediction—provides a comprehensive framework for understanding the formation, stability, and potential reactivity of the this compound metabolite. cam.ac.ukmdpi.combiomedres.us While direct experimental data on this specific sulfate conjugate is sparse, these theoretical methods offer powerful insights into its likely biochemical behavior.
Q & A
Q. What experimental design considerations are critical for ensuring reproducibility in synthesizing and characterizing oxcarbazepine alcohol sulfate?
To ensure reproducibility, researchers should:
- Detail synthesis protocols : Include exact molar ratios, reaction conditions (temperature, solvent, time), and purification steps. For novel compounds, provide NMR, HPLC, and mass spectrometry data to confirm identity and purity .
- Reference established methods : For known compounds, cite prior literature validating synthesis routes. For new derivatives, include spectral data in the main text (up to five compounds) and deposit additional data in supplementary materials .
- Standardize characterization : Use triplicate measurements for purity assessments and provide raw data in tabular format (e.g., melting points, retention factors) .
Q. How should researchers structure pharmacological studies to evaluate this compound’s efficacy in alcohol withdrawal syndrome (AWS)?
- Adopt validated outcome measures : Use the Clinical Institute Withdrawal Assessment for Alcohol-Revised (CIWA-Ar) scale to quantify symptom severity .
- Control for confounding variables : Include baseline alcohol dependence severity (e.g., DSM-5 criteria) and prior AWS history. Stratify groups by biomarkers like blood alcohol concentration at admission .
- Compare against active controls : Design double-blind trials with carbamazepine or valproic acid as comparators to contextualize efficacy .
Advanced Research Questions
Q. How can conflicting results from this compound clinical trials (e.g., Koethe et al. vs. Schik et al.) be systematically analyzed?
- Conduct a meta-analysis : Pool data from studies with comparable designs (e.g., inpatient settings, DSM-IV/5 criteria) to assess overall effect sizes. Use random-effects models to account for heterogeneity in dosing regimens and outcome measures .
- Perform sensitivity analyses : Exclude studies with high risk of bias (e.g., unblinded protocols, small sample sizes) to determine robustness of findings .
- Explore subgroup differences : Analyze whether outcomes vary by AWS severity, co-medications (e.g., benzodiazepines), or genetic polymorphisms (e.g., GABA receptor variants) .
Q. What methodological strategies address limitations in existing AWS trials involving this compound?
- Enhance statistical power : Calculate sample sizes a priori using effect sizes from pilot studies (e.g., Schik et al.’s 28-subject trial) to ensure adequate detection of CIWA-Ar score differences .
- Integrate mixed-methods approaches : Combine quantitative CIWA-Ar data with qualitative patient-reported outcomes (e.g., cravings, sleep quality) to capture multidimensional recovery trajectories .
- Leverage pharmacokinetic modeling : Correlate oxcarbazepine metabolite (e.g., 10-hydroxycarbazepine) serum levels with clinical outcomes to optimize dosing schedules .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in this compound’s efficacy across AWS trials?
Q. Resolution Strategies :
- Replicate in diverse populations : Conduct multi-center trials with varied AWS severities and comorbidities (e.g., hepatic impairment) .
- Standardize endpoints : Define primary outcomes (e.g., seizure incidence, CIWA-Ar thresholds) a priori to reduce outcome reporting bias .
Methodological Best Practices
Q. How can qualitative and quantitative data be synthesized in studies on this compound?
- Triangulate findings : Use thematic analysis of patient interviews to contextualize quantitative CIWA-Ar scores (e.g., exploring non-response subgroups) .
- Adhere to reporting standards : Follow SRQR (Standards for Reporting Qualitative Research) for mixed-methods studies, detailing data collection (e.g., semi-structured interviews) and integration techniques .
Q. What are the ethical considerations in designing AWS trials with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
